

6-Chloro-2-methylpyridine-3-carbaldehyde

structural information

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Compound of Interest

Compound Name: 6-Chloro-2-methylpyridine-3-carbaldehyde

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An In-Depth Technical Guide to **6-Chloro-2-methylpyridine-3-carbaldehyde**

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of **6-Chloro-2-methylpyridine-3-carbaldehyde**, a heterocyclic building block with significant potential in synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, physicochemical properties, synthetic pathways, reactivity, and applications, grounding all information in established scientific principles and authoritative sources.

Introduction: The Strategic Value of a Polysubstituted Pyridine

The pyridine scaffold is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs and natural products.^{[1][2]} Its bioisosteric relationship with benzene, coupled with its unique electronic properties and ability to act as a hydrogen bond acceptor, makes it a privileged structure in drug design. **6-Chloro-2-methylpyridine-3-carbaldehyde** emerges as a particularly valuable synthetic intermediate due to the orthogonal reactivity of its three distinct functional groups: the aldehyde, the chloro substituent, and the methyl group. This trifecta of reactive sites allows for sequential, regioselective modifications, making it an ideal starting point for constructing complex molecular architectures and diverse compound libraries. This

guide will elucidate the chemical personality of this molecule, providing the foundational knowledge necessary for its effective utilization in research and development.

Molecular Structure and Physicochemical Profile

The structural arrangement of functional groups on the pyridine ring dictates the molecule's reactivity and physical properties. The electron-withdrawing nature of the ring nitrogen, combined with the chloro and carbaldehyde substituents, renders the aromatic system electron-deficient.

Core Structural Information

The fundamental identity of **6-Chloro-2-methylpyridine-3-carbaldehyde** is defined by its structure and key identifiers. The isomeric compound, 2-Chloro-6-methylpyridine-3-carbaldehyde, shares the same molecular formula and weight.^[3]

Diagram 1: Annotated Molecular Structure

Caption: Key functional groups and positions on the molecule.

Chemical Properties and Identifiers

A summary of the key properties helps in planning experimental work, including solvent selection, purification, and analytical characterization. Data is presented for the closely related isomer 2-Chloro-6-methylpyridine-3-carbaldehyde where direct data is unavailable.

Property	Value	Source
IUPAC Name	6-Chloro-2-methylpyridine-3-carbaldehyde	N/A
CAS Number	34365-88-9	N/A
Molecular Formula	C ₇ H ₆ CINO	[3]
Molecular Weight	155.58 g/mol	[3]
Appearance	Expected to be a solid (based on related compounds)	[4]
Melting Point	40 - 44 °C (for 6-chloro-3-methyl-2-pyridinecarboxaldehyde)	[5]

Computational & Spectroscopic Data

Computational predictions and expected spectroscopic signatures are vital for reaction monitoring and structural confirmation.

Data Type	Predicted Value	Source / Note
LogP	1.85	[6]
Topological Polar Surface Area (TPSA)	29.96 Å ²	[6]
¹ H NMR	~10.0-10.5 ppm (s, 1H, -CHO), ~7.5-8.5 ppm (m, 2H, Ar-H), ~2.5-2.8 ppm (s, 3H, -CH ₃)	Expected shifts based on analogous structures.[7][8]
¹³ C NMR	~190-195 ppm (C=O), ~120-160 ppm (Ar-C), ~20-25 ppm (-CH ₃)	Expected shifts based on analogous structures.[8]
IR Spectroscopy	~1690-1715 cm ⁻¹ (C=O stretch), ~2700-2900 cm ⁻¹ (Aldehydic C-H stretch)	Typical values for aromatic aldehydes.[7]

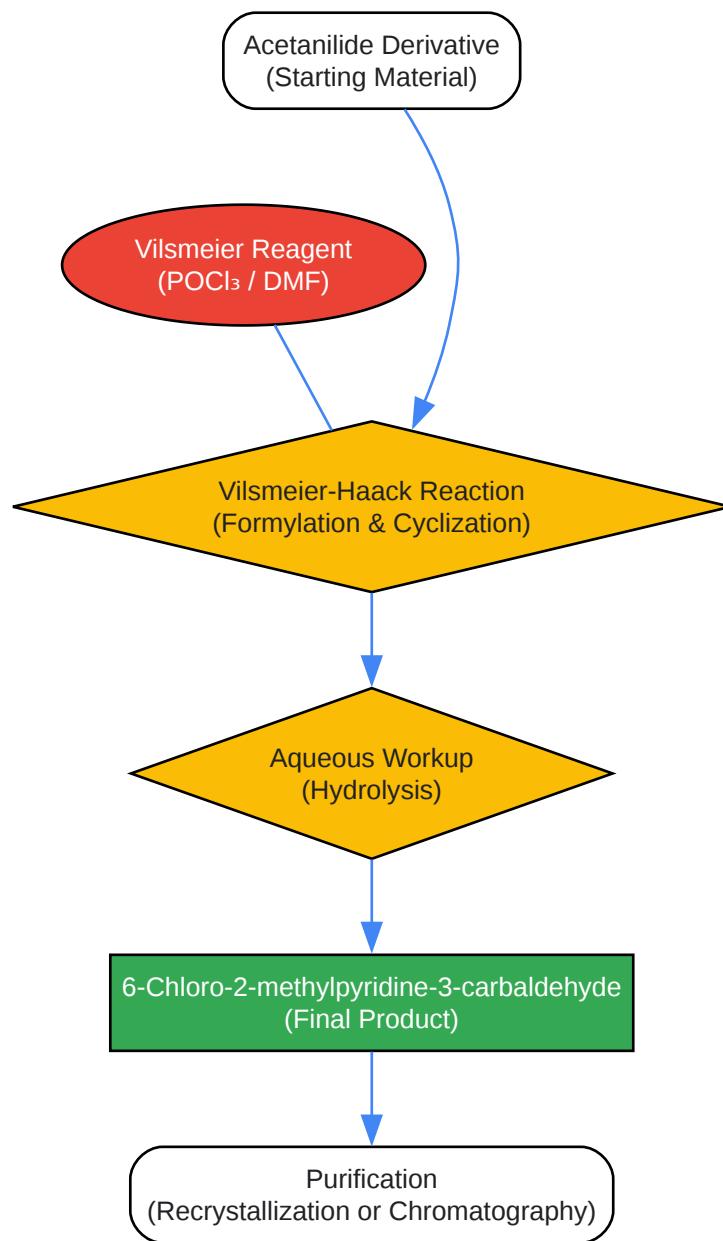
Synthesis and Manufacturing

The synthesis of substituted pyridine carbaldehydes can be approached through several established methodologies. The Vilsmeier-Haack reaction is a powerful and widely documented method for the formylation of activated aromatic and heteroaromatic compounds and represents a highly plausible route.[\[7\]](#)[\[9\]](#)

Proposed Synthetic Pathway: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide) to introduce a formyl group onto an electron-rich substrate. For a pyridine system, this often proceeds via an intermediate that is then hydrolyzed. A logical precursor for **6-Chloro-2-methylpyridine-3-carbaldehyde** would be a suitably substituted aniline or acetanilide derivative that can be induced to cyclize and formylate.

Diagram 2: Vilsmeier-Haack Synthetic Workflow



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Caption: A plausible high-level workflow for synthesis.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from established procedures for synthesizing analogous 2-chloroquinoline-3-carbaldehydes and serves as an authoritative starting point for laboratory synthesis.^[7]

Objective: To synthesize **6-Chloro-2-methylpyridine-3-carbaldehyde**.

Materials:

- Appropriate precursor (e.g., N-(4-chlorophenyl)acetamide)
- Dimethylformamide (DMF), anhydrous
- Phosphorus oxychloride (POCl_3)
- Ice
- Sodium bicarbonate solution, saturated
- Ethyl acetate
- Anhydrous magnesium sulfate

Procedure:

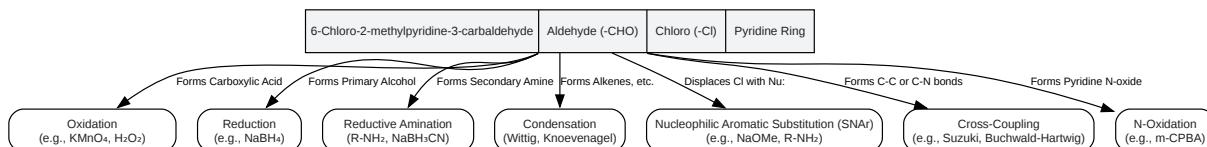
- Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool anhydrous DMF to 0°C in an ice-salt bath.
- Vilsmeier Reagent Formation: Add POCl_3 dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10°C. Stir the resulting mixture for 30 minutes at 0°C to form the Vilsmeier reagent.
- Substrate Addition: Dissolve the starting precursor in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent.
- Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70°C for 4-6 hours, monitoring the reaction progress by TLC. The reaction involves an electrophilic substitution followed by cyclization.^[7]
- Quenching and Hydrolysis: Cool the reaction mixture to room temperature and pour it carefully onto a stirred mixture of crushed ice. This step hydrolyzes the intermediate iminium salt to the final aldehyde.
- Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

- Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
- Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure product.

Chemical Reactivity and Synthetic Utility

The utility of **6-Chloro-2-methylpyridine-3-carbaldehyde** stems from the distinct reactivity of its functional groups, which can be addressed selectively under different reaction conditions.

Diagram 3: Reactivity and Downstream Applications



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Caption: Major reaction pathways available for the title compound.

Reactions at the Aldehyde Group

The aldehyde is the most reactive electrophilic site.

- Oxidation: Can be easily oxidized to the corresponding carboxylic acid (6-chloro-2-methylnicotinic acid), a valuable building block in its own right.
- Reduction: Selective reduction with agents like sodium borohydride yields the primary alcohol, (6-chloro-2-methylpyridin-3-yl)methanol.

- Reductive Amination: A cornerstone of medicinal chemistry, this reaction with a primary or secondary amine followed by a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a wide array of secondary and tertiary amines.
- Condensation Reactions: It serves as an excellent substrate for Wittig, Horner-Wadsworth-Emmons, and Knoevenagel reactions to form carbon-carbon double bonds, extending the molecular scaffold.

Reactions at the Chloro Group

The chlorine at the 6-position can be displaced, although the electron-deficient nature of the ring makes it less reactive than a chloro group at the 2- or 4-position.

- Nucleophilic Aromatic Substitution (SNAr): Can be substituted by strong nucleophiles like alkoxides (e.g., sodium methoxide) or amines, often requiring elevated temperatures.
- Palladium-Catalyzed Cross-Coupling: The C-Cl bond is a handle for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of aryl, alkyl, or amino groups.

Applications in Research and Development

The true value of **6-Chloro-2-methylpyridine-3-carbaldehyde** lies in its role as a versatile intermediate for creating novel molecules with potential biological activity or material properties.

- Medicinal Chemistry: It is an ideal starting point for synthesizing libraries of compounds for screening against various biological targets. The ability to modify all three positions allows for fine-tuning of a molecule's steric and electronic properties to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[\[10\]](#)
- Fused Heterocycles: The aldehyde and chloro functionalities can be used in tandem to construct fused ring systems, such as pyrido[2,3-d]pyrimidines or other pharmacologically relevant cores. The chemistry of related 2-chloroquinoline-3-carbaldehydes is rich with such cyclization reactions.[\[11\]](#)
- Agrochemicals and Materials Science: The pyridine core is also prevalent in agrochemicals. Furthermore, the molecule can be used to synthesize novel ligands for catalysis or functional

organic materials.

Safety and Handling

As with any laboratory chemical, proper handling is paramount to ensure safety. The safety profile is inferred from related structures.

- GHS Hazard Classification (Predicted): Based on the isomer 2-Chloro-6-methylpyridine-3-carbaldehyde, the following hazards are expected[3]:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[12] Operations should be conducted in a well-ventilated fume hood.[5]
- Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[13] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[6]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

6-Chloro-2-methylpyridine-3-carbaldehyde is more than a simple chemical; it is a strategic tool for molecular innovation. Its well-differentiated reactive sites provide a predictable and versatile platform for synthetic chemists to build complex and functionally diverse molecules. By understanding its fundamental properties, synthesis, and reactivity as outlined in this guide, researchers are better equipped to unlock its full potential in the pursuit of new medicines, materials, and chemical technologies.

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